Cas no 773869-30-0 (3-(5-methylfuran-2-yl)butanoic acid)

3-(5-methylfuran-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-methylfuran-2-yl)butanoic acid
- AKOS009219332
- 773869-30-0
- EN300-1244389
-
- Inchi: 1S/C9H12O3/c1-6(5-9(10)11)8-4-3-7(2)12-8/h3-4,6H,5H2,1-2H3,(H,10,11)
- InChI Key: DMMGHZBLNRLHRW-UHFFFAOYSA-N
- SMILES: O1C(C)=CC=C1C(C)CC(=O)O
Computed Properties
- Exact Mass: 168.078644241g/mol
- Monoisotopic Mass: 168.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.4Ų
3-(5-methylfuran-2-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1244389-500mg |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 500mg |
$535.0 | 2023-10-02 | ||
Enamine | EN300-1244389-50mg |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 50mg |
$468.0 | 2023-10-02 | ||
Enamine | EN300-1244389-1000mg |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 1000mg |
$557.0 | 2023-10-02 | ||
Enamine | EN300-1244389-2500mg |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 2500mg |
$1089.0 | 2023-10-02 | ||
Enamine | EN300-1244389-100mg |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 100mg |
$490.0 | 2023-10-02 | ||
Enamine | EN300-1244389-5000mg |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 5000mg |
$1614.0 | 2023-10-02 | ||
Enamine | EN300-1244389-1.0g |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1244389-10000mg |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 10000mg |
$2393.0 | 2023-10-02 | ||
Enamine | EN300-1244389-250mg |
3-(5-methylfuran-2-yl)butanoic acid |
773869-30-0 | 250mg |
$513.0 | 2023-10-02 |
3-(5-methylfuran-2-yl)butanoic acid Related Literature
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 3-(5-methylfuran-2-yl)butanoic acid
3-(5-Methylfuran-2-yl)Butanoic Acid (CAS No. 773869-30-0): A Comprehensive Overview
3-(5-Methylfuran-2-yl)Butanoic Acid, also known by its CAS registry number 773869-30-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a furan ring substituted with a methyl group and a butanoic acid chain, has garnered attention due to its potential applications in drug development and as a building block in organic synthesis.
The chemical structure of 3-(5-Methylfuran-2-yl)Butanoic Acid consists of a five-membered furan ring with a methyl substituent at the 5-position and a butanoic acid group attached at the 2-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it a versatile compound for various chemical transformations. Recent studies have explored its role in medicinal chemistry, particularly in the design of bioactive molecules targeting specific therapeutic areas such as inflammation, neurodegenerative diseases, and cancer.
One of the most promising aspects of 773869-30-0 is its potential as a lead compound in drug discovery. Researchers have investigated its ability to modulate key biological pathways, including those involving protein kinases and transcription factors. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinase enzymes, which are implicated in cancer progression.
In addition to its pharmacological applications, 3-(5-Methylfuran-2-yl)Butanoic Acid has been utilized as an intermediate in the synthesis of more complex molecules. Its reactivity under various conditions makes it a valuable starting material for constructing heterocyclic frameworks, which are essential components of many pharmaceutical agents.
From a synthetic perspective, the preparation of 773869-30-0 involves multi-step reactions that highlight the importance of stereocontrol and regioselectivity. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, which is critical for its application in chiral drug development.
The physical properties of 773869-30-0, including its melting point, solubility, and stability under different conditions, have been thoroughly characterized to facilitate its use in various experimental setups. These properties not only aid in its handling during synthesis but also inform its potential for formulation into drug delivery systems.
In conclusion, 3-(5-Methylfuran-2-yl)Butanoic Acid (CAS No. 773869-30-0) stands as a testament to the ongoing innovation in organic chemistry and pharmacology. Its unique structure, coupled with recent advances in synthetic methodologies and biological applications, positions it as a key player in the development of novel therapeutic agents and chemical building blocks.
773869-30-0 (3-(5-methylfuran-2-yl)butanoic acid) Related Products
- 2172103-18-1(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-3-hydroxybutanoic acid)
- 1310143-72-6(N-{3-(piperidin-4-yl)methylphenyl}acetamide)
- 946225-36-1(2,4-dimethoxy-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 144017-78-7(3-(2H-1,3-Benzodioxol-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one)
- 1501562-91-9(5-Bromo-4-(4-bromo-1h-pyrazol-1-yl)pyrimidine)
- 299950-42-8((5Z)-5-(2,4-dichlorophenyl)methylidene-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one)
- 1804847-55-9(Ethyl 3-bromomethyl-2-cyano-4-(difluoromethoxy)benzoate)
- 900001-47-0(N'-(3-chloro-2-methylphenyl)-N-3-(1H-imidazol-1-yl)propylethanediamide)
- 1805676-64-5(3-Bromo-1-(4-(chloromethyl)-3-fluorophenyl)propan-1-one)
- 1001417-92-0(Glucokinase activator 3)




